(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid
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Overview
Description
THIQ-40 is a novel potent erα antagonist and selective estrogen receptor degrader (serd), exhibiting good oral bioavailability, antitumor efficacy, and serd activity in vivo
Scientific Research Applications
Cytotoxicity in Cancer Research : A study by Ma et al. (2017) isolated neolignans, structurally similar to the queried compound, from Daphniphyllum macropodum Miq. These compounds, including one named methyl (E,R)-3-(4-hydroxy-3-(1-(4-hydroxyphenyl)propan-2-yl)phenyl)acrylate, demonstrated significant antiproliferative activity on human non-small cell lung cancer (NSCLC) A549 and H460 cell lines. This suggests a potential application in cancer research, particularly in understanding the mechanisms of apoptosis in cancer cells through the mitochondrial pathway (Ma et al., 2017).
Synthesis and Biological Activity in Pharmaceutical Chemistry : A study by Oleshchuk et al. (2019) involved synthesizing derivatives of a compound structurally related to the queried chemical. These derivatives exhibited analgesic and antibacterial activity. This demonstrates the relevance of such compounds in the development of new pharmaceutical agents with potential therapeutic uses (Oleshchuk et al., 2019).
Photoluminescent Properties : Zhestkij et al. (2021) synthesized a compound similar to the queried chemical for use in organic molecular crystals with stable photoluminescence. This suggests applications in materials science, particularly in the development of materials with specific optical properties (Zhestkij et al., 2021).
Antileishmanial Activity : Research by Maurya et al. (2009) identified compounds from Tinospora sinensis that include structural elements similar to the queried compound. These compounds demonstrated antileishmanial activity against Leishmania donovani, indicating potential applications in the development of treatments for leishmaniasis (Maurya et al., 2009).
Properties
CAS No. |
1799430-91-3 |
---|---|
Molecular Formula |
C28H29NO3 |
Molecular Weight |
427.544 |
IUPAC Name |
(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C28H29NO3/c1-19(2)21-7-11-24(12-8-21)29-17-16-22-18-25(30)13-14-26(22)28(29,3)23-9-4-20(5-10-23)6-15-27(31)32/h4-15,18-19,30H,16-17H2,1-3H3,(H,31,32)/b15-6+ |
InChI Key |
HKXVKUOGCLJVEZ-GIDUJCDVSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N2CCC3=C(C2(C)C4=CC=C(C=C4)C=CC(=O)O)C=CC(=C3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
THIQ-40; THIQ 40; THIQ40: Tetrahydroisoquinoline 40 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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